3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
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Overview
Description
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a cyclopropyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization with a triazole-forming reagent. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol: Similar in structure but with a hydroxyl group instead of an amine.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but differ in the fused ring system.
Uniqueness
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
2763780-94-3 |
---|---|
Molecular Formula |
C9H12Cl2N4 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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